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Executive Summary
N-Tosylaziridine is a highly valuable, three-membered heterocyclic compound extensively

utilized in organic synthesis. The electron-withdrawing nature of the tosyl group activates the

aziridine ring, making it an excellent electrophile for a wide array of synthetic transformations.

Its high reactivity, driven by significant ring strain, allows for efficient and often stereoselective

construction of complex nitrogen-containing molecules. This guide provides a comprehensive

overview of the fundamental properties of N-Tosylaziridine, including its physicochemical

characteristics, synthesis, core reactivity, and applications, with a focus on providing actionable

data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Properties
N-Tosylaziridine is a crystalline solid at room temperature. Its core properties are summarized

below.
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Property Value Reference

CAS Number 3634-89-7 [1]

Molecular Formula C₉H₁₁NO₂S [1]

Molecular Weight 197.25 g/mol [1]

Appearance White to light yellow crystals [2][3]

Melting Point 63-65 °C

Boiling Point 322.3 ± 35.0 °C (Predicted) [3][4]

Solubility

Soluble in polar organic

solvents like THF, CH₂Cl₂, and

acetonitrile. Aziridines are

generally soluble in water and

alcohols.[5][6]

Storage Temperature -20°C [2][4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Tosylaziridine
and its derivatives. While detailed spectra for the parent compound are not readily available in

the cited literature, representative data for substituted N-tosylaziridines provide insight into

key spectral features.
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Spectroscopy
Key Features & Representative Chemical
Shifts (δ in ppm) or Wavenumbers (cm⁻¹)

¹H NMR

Aromatic Protons (Tosyl Group): ~7.3-7.9 ppm

(two doublets). Aziridine Ring Protons: Chemical

shifts are highly dependent on substitution. For

the parent N-Tosylaziridine, these would appear

as a singlet around 2.4 ppm. For substituted

aziridines, complex multiplets appear between

2.0-4.1 ppm. Methyl Protons (Tosyl Group): ~2.4

ppm (singlet).[7]

¹³C NMR

Aromatic Carbons (Tosyl Group): ~127-145

ppm. Aziridine Ring Carbons: ~35-42 ppm for

substituted examples. Methyl Carbon (Tosyl

Group): ~21.7 ppm.[7][8]

IR

S=O Stretch (Sulfonamide): ~1320 cm⁻¹ and

~1160 cm⁻¹. Aromatic C-H Stretch: ~3060 cm⁻¹.

Aliphatic C-H Stretch: ~2920 cm⁻¹.[7][9]

Synthesis of N-Tosylaziridine
N-Tosylaziridines can be synthesized through several reliable methods, most commonly via

the cyclization of 2-amino alcohols or the direct aziridination of alkenes.

Synthesis from 2-Amino Alcohols
A prevalent method involves the tosylation of a 2-amino alcohol followed by an intramolecular

cyclization (a modification of the Wenker synthesis). One-pot procedures using simple

inorganic bases are efficient and avoid the isolation of unstable intermediates.
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Synthesis of N-Tosylaziridine from a 2-Amino Alcohol

Starting Materials

Reaction Process

Products

2-Amino Alcohol

One-Pot Reaction
(e.g., CH₂Cl₂/H₂O or ACN)

 Reacts with

Tosyl Chloride (TsCl) Base (e.g., KOH, K₂CO₃)

 Facilitates
cyclization

N-Tosylaziridine

 Forms

Inorganic Salts + H₂O

Click to download full resolution via product page

Caption: One-pot synthesis of N-Tosylaziridine from a 2-amino alcohol.

Experimental Protocol 1: Synthesis from 2-Amino Alcohols
Adapted from Bergmeier, S. C. et al.

Method A (for hindered amino alcohols):

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0

mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room

temperature.

Stir the mixture for 6 hours.
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Add toluene (5 mL) and filter off the solid salts.

Evaporate the solvents under reduced pressure to yield the N-tosylaziridine.

Method B (for unhindered amino alcohols):

To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide

(KOH, 2.0 g), water (2.0 mL), and dichloromethane (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5

mmol) portionwise at room temperature.

Stir for 30 minutes.

Add ice and water to the reaction mixture.

Separate the organic layer, wash with water, dry over magnesium sulfate (MgSO₄), and

evaporate the solvent to yield the product.

Synthesis from Alkenes
The direct aziridination of alkenes provides another powerful route. This involves the transfer of

a nitrene equivalent ('N-Ts') to a double bond. Modern methods often employ metal catalysts to

achieve high yields and stereospecificity using Chloramine-T as the nitrogen source.[10]

Experimental Protocol 2: Zirconium-Catalyzed Aziridination of
Alkenes
Adapted from Moura-Letts, G. et al.[7]

In a 20 mL vial, combine the Zirconium catalyst (e.g., ZrODipic(HMPA), 0.01 equiv., 1 mol%),

a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.075 equiv., 7.5 mol%),

and Chloramine-T (3 equiv.) in 1,2-dichloroethane (DCE, to make a 0.1M solution).

Allow the mixture to react for 5 minutes.

Add the alkene (1 equiv.) to the mixture.

Stir vigorously at room temperature for 16 hours or until the alkene is consumed (monitored

by TLC).
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Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with

dichloromethane.

Purify the crude product by silica gel column chromatography to obtain the N-tosylaziridine.

Core Reactivity and Synthetic Applications
The synthetic utility of N-Tosylaziridine stems primarily from its susceptibility to nucleophilic

ring-opening reactions, cycloadditions, and ring expansions.

Nucleophilic Ring-Opening
Due to significant angle strain, the aziridine ring is readily opened by a wide range of

nucleophiles.[11] The reaction typically proceeds via an Sₙ2 mechanism, leading to

regioselective formation of β-functionalized sulfonamides. Lewis acids are often employed to

catalyze this transformation.

General Workflow for Nucleophilic Ring-Opening

Reactants

Reaction

Product

N-Tosylaziridine

Sₙ2 Attack

Nucleophile (Nu⁻)
(e.g., Halides, Amines, H₂O)

 Attacks

Lewis Acid (optional)
(e.g., ZnX₂, Ce(IV))

 Catalyzes

β-Substituted
N-Tosylamine

 Yields

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b123454?utm_src=pdf-body
https://www.benchchem.com/product/b123454?utm_src=pdf-body
https://www.researchgate.net/figure/Regioselective-ring-opening-of-2-trifluoromethyl-N-tosylaziridine-83-for-the-construction_fig79_324949078
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Lewis acid-catalyzed nucleophilic ring-opening of N-Tosylaziridine.

Experimental Protocol 3: Ring-Opening with Zinc (II) Halides
Adapted from Reddy, M. S. et al.

Reflux a suspension of anhydrous zinc dihalide (e.g., ZnBr₂, 0.73 mmol) in anhydrous

dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

Slowly add a solution of the N-tosylaziridine (0.365 mmol) in anhydrous dichloromethane

(2.0 mL) with stirring.

Continue to reflux the mixture until the starting material is completely consumed (monitored

by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2.0

mL).

Extract the mixture with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under vacuum to yield the β-halo amine product.

[3+2] Cycloaddition Reactions
N-Tosylaziridines can act as three-atom components in [3+2] cycloaddition reactions to form

five-membered heterocyclic rings, such as pyrrolidines. The reaction is initiated by a

nucleophile (e.g., an iodide ion) that opens the aziridine ring to form an anionic intermediate,

which then undergoes conjugate addition to a dipolarophile like an α,β-unsaturated ketone.
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Iodide-Mediated [3+2] Cycloaddition Mechanism

N-Tosylaziridine

Acyclic Anion
Intermediate

 Ring-opening by I⁻

Iodide (I⁻)
(from LiI)

Enolate
Intermediate

 Conjugate addition

α,β-Unsaturated
Ketone

N-Tosylpyrrolidine

 Intramolecular
cyclization (Sₙ2)
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Caption: Mechanism of the [3+2] cycloaddition of N-Tosylaziridine.

Experimental Protocol 4: Iodide-Mediated [3+2] Cycloaddition
Adapted from Hosokawa, S. et al.

To a solution of lithium iodide (LiI, 1.2 equiv) in dimethoxyethane (DME), add N-
tosylaziridine (2.0 equiv) at room temperature.

Stir the mixture for 10 minutes.

Add a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in DME dropwise.
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Stir until the reaction is complete (monitored by TLC).

Quench the reaction by adding acetic acid (AcOH, 2.2 equiv).

Add water and ethyl acetate (EtOAc). Separate the aqueous layer and extract it three times

with EtOAc.

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under

reduced pressure.

Purify the residue by column chromatography to yield the N-tosylpyrrolidine product.

Biological Activity and Relevance in Drug
Development
While N-Tosylaziridine itself is primarily a synthetic intermediate, the aziridine moiety is a

"privileged scaffold" in medicinal chemistry. Many natural products and synthetic compounds

containing the aziridine ring exhibit significant biological activities, including antitumor,

antibacterial, and enzyme-inhibitory properties.[10]

The true value of N-Tosylaziridine in drug development lies in its ability to serve as a versatile

precursor for a diverse range of nitrogen-containing compounds. The ring-opening and

cycloaddition reactions described above provide reliable and stereocontrolled pathways to

synthesize:

Vicinal Diamines and Amino Alcohols: Core structures in numerous pharmaceuticals.

Complex Alkaloids: Natural products with a wide spectrum of bioactivity.

Modified Sugars and Amino Acids: Building blocks for peptidomimetics and other

therapeutics.

The tosyl group can be removed under reductive conditions, liberating the free amine for

further functionalization, making N-tosylaziridines highly valuable starting materials for the

synthesis of chiral amine derivatives.

Safety and Handling
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N-Tosylaziridine is considered hazardous and must be handled with appropriate precautions

in a laboratory setting.

Safety Aspect Information

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin

irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing dust. P280: Wear

protective gloves/eye protection.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment (PPE)

NIOSH-approved N95 dust mask, chemical-

resistant gloves (e.g., nitrile), and safety glasses

or goggles.

Handling

Use in a well-ventilated area, preferably a

chemical fume hood. Avoid formation of dust.

Wash hands thoroughly after handling.[4]

Storage
Store in a tightly closed container in a dry, cool,

and well-ventilated place at -20°C.[4][12]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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